Magnesium niobate

Descripción general

Descripción

Magnesium niobate is a compound composed of magnesium and niobium, typically represented by the chemical formula MgNb2O6. It is known for its unique properties, including high dielectric constant and excellent thermal stability, making it a valuable material in various scientific and industrial applications.

Métodos De Preparación

Magnesium niobate can be synthesized through solid-state reactions. The starting materials, magnesium oxide (MgO) and niobium pentoxide (Nb2O5), are mixed in stoichiometric ratios and annealed in an oxidizing environment. The reaction typically occurs at high temperatures, around 1200°C, to ensure the formation of pure MgNb2O6 . Industrial production methods often involve similar solid-state reactions, with careful control of temperature and atmosphere to achieve high purity and yield.

Análisis De Reacciones Químicas

Magnesium niobate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of hydrogen, where it acts as a catalyst for hydrogen storage.

Substitution Reactions: This compound can undergo substitution reactions with other metal oxides, forming mixed oxides with different properties.

Common Reagents and Conditions: Typical reagents include hydrogen and various metal oxides, with reactions often conducted at high temperatures and in controlled atmospheres.

Major Products: The primary product is MgNb2O6, but depending on the reaction conditions, other mixed oxides such as Mg4Nb2O9 and Mg3Nb6O11 can also form.

Aplicaciones Científicas De Investigación

Material Properties and Synthesis

Magnesium niobate is primarily known for its ferroelectric and piezoelectric properties, making it suitable for applications in electronic devices. The synthesis of this compound can be achieved through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. For instance, solid-state reactions involve mixing magnesium oxide (MgO) with niobium oxide (Nb2O5) at high temperatures to form MgNb2O6 .

Piezoelectric Devices

This compound exhibits excellent piezoelectric properties, which are exploited in sensors and actuators. Its high dielectric constant allows for efficient energy conversion, making it ideal for applications in transducers used in medical ultrasound imaging and industrial sensors.

Case Study: Medical Ultrasound Transducers

Research has demonstrated that this compound-based materials can enhance the sensitivity and resolution of ultrasound transducers. The integration of this compound into transducer designs has led to improved performance metrics compared to conventional materials .

Ferroelectric Applications

This compound's ferroelectric characteristics make it suitable for use in capacitors and non-volatile memory devices. Its ability to maintain polarization under an electric field is crucial for the development of advanced electronic components.

Case Study: Non-Volatile Memory Devices

Studies have shown that this compound can be utilized in the fabrication of ferroelectric random access memory (FeRAM). The material's stability at high temperatures combined with its ferroelectric properties enhances the reliability of memory devices .

Optical Applications

This compound has potential applications in optics due to its nonlinear optical properties. It can be used in frequency conversion processes, such as second harmonic generation, which is essential in laser technology.

Case Study: Frequency Doubling

Research indicates that this compound crystals can effectively double the frequency of laser light, making them valuable in telecommunications and laser manufacturing .

Environmental Applications

The compound also shows promise in environmental applications, particularly in catalysis. This compound can act as a catalyst for various chemical reactions, including those involved in waste treatment processes.

Case Study: Catalytic Activity

Experimental findings suggest that this compound exhibits significant catalytic activity for the degradation of organic pollutants in wastewater treatment systems .

Mecanismo De Acción

The mechanism by which magnesium niobate exerts its effects is primarily through its role as a catalyst. It facilitates hydrogen transport in hydrogen storage systems by forming ternary magnesium-niobium oxides, which enhance the kinetics of hydrogen absorption and desorption . The molecular targets and pathways involved include the reduction of niobium pentoxide to metallic niobium and the formation of magnesium-based oxides at the interfaces with magnesium hydride .

Comparación Con Compuestos Similares

Magnesium niobate can be compared with other similar compounds such as:

Lead this compound (Pb(Mg1/3Nb2/3)O3): Known for its high dielectric constant and relaxor ferroelectric properties, it is widely used in sensors and actuators.

Lead zinc niobate (Pb(Zn1/3Nb2/3)O3): Exhibits similar dielectric properties but has a different Curie temperature, making it suitable for different applications.

Magnesium zinc niobate (Mg(Zn1/3Nb2/3)O3): Another compound with high dielectric properties, used in electronic components.

This compound is unique due to its specific combination of high dielectric constant, thermal stability, and catalytic properties, making it a versatile material for various applications.

Actividad Biológica

Magnesium niobate (MgNb2O6) is a compound that has garnered attention in various fields, including materials science and biomedical applications. This article explores the biological activity of this compound, focusing on its properties, synthesis methods, and potential applications in biomedicine.

1. Overview of this compound

This compound is a member of the niobate family, characterized by its unique structural and electronic properties. It is known for its high dielectric constant and ferroelectric properties, making it suitable for various applications, including sensors, actuators, and energy storage devices.

2. Synthesis Methods

The synthesis of this compound can be achieved through various methods, including solid-state reactions and sol-gel processes. Recent studies have shown that solid-state reactions at elevated temperatures yield pure phases of this compound:

- Solid-State Reaction : This method involves mixing magnesium oxide (MgO) and niobium oxide (Nb2O5) at high temperatures to form this compound. For example, a study reported successful synthesis at temperatures ranging from 973 K to 1173 K, achieving phase purity and desired properties .

- Sol-Gel Method : This technique allows for better control over the chemical composition and homogeneity of the final product. The sol-gel process involves the transition from a liquid solution to a solid gel phase, followed by heat treatment to obtain the desired ceramic material.

3. Biological Activity

Research into the biological activity of this compound has primarily focused on its interactions with biological systems and potential applications in biomedicine:

- Biocompatibility : Studies have indicated that this compound exhibits good biocompatibility, making it suitable for use in biomedical implants and drug delivery systems. The compound's interaction with human cells has been assessed through cytotoxicity tests, showing minimal adverse effects .

- Antimicrobial Properties : Some research suggests that this compound may possess antimicrobial properties, which could be beneficial in preventing infections associated with implants. The mechanism is believed to involve the release of magnesium ions that can inhibit bacterial growth.

- Drug Delivery Systems : this compound's porous structure can be exploited for drug delivery applications. Its ability to encapsulate therapeutic agents and release them in a controlled manner has been demonstrated in several studies .

4.1 Case Study: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of this compound on human fibroblast cells revealed that concentrations up to 100 µg/mL did not significantly affect cell viability after 24 hours of exposure. This indicates a favorable profile for potential biomedical applications.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 92 |

| 100 | 90 |

4.2 Case Study: Antimicrobial Activity

In vitro tests showed that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli when incorporated into polymer matrices used for wound dressings.

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

5. Research Findings

Recent findings highlight the potential of this compound in various biomedical applications:

- Tissue Engineering : Due to its biocompatibility and mechanical properties, this compound is being investigated as a scaffold material for tissue engineering applications.

- Regenerative Medicine : The ability to release magnesium ions can promote cellular activities essential for tissue regeneration.

6. Conclusion

This compound presents promising biological activity with potential applications in biomedicine due to its biocompatibility, antimicrobial properties, and capability as a drug delivery system. Further research is necessary to fully understand its mechanisms of action and optimize its use in clinical settings.

Propiedades

IUPAC Name |

dimagnesium;niobium(5+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.2Nb.7O/q2*+2;2*+5;7*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMQWEHVVUJOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

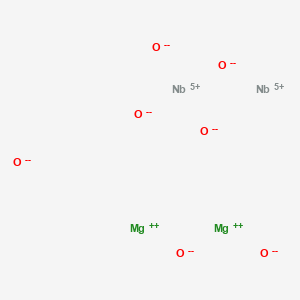

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Nb+5].[Nb+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2Nb2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12163-26-7 | |

| Record name | Magnesium niobium oxide (MgNb2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium diniobate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.